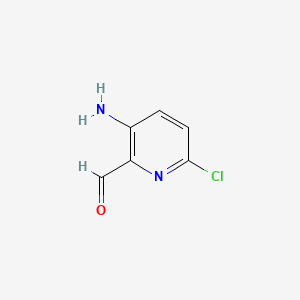

3-Amino-6-chloropicolinaldehyde

Vue d'ensemble

Description

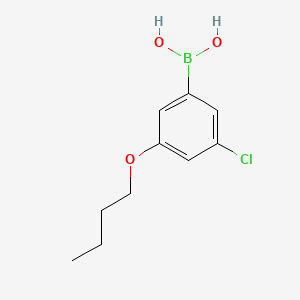

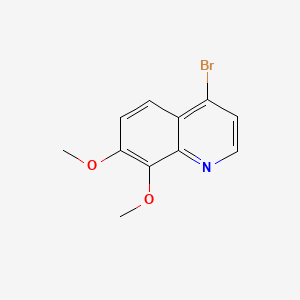

3-Amino-6-chloropicolinaldehyde is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a mono-isotopic mass of 156.009033 Da . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . For a 3D model of the molecule, you may refer to molecular visualization tools such as MolView .Chemical Reactions Analysis

Amines, such as this compound, can react with acid chlorides to form amides . When a 3° amine is alkylated, a quaternary ammonium salt is produced .Physical And Chemical Properties Analysis

This compound has a molecular weight of 156.569 . More detailed physical and chemical properties such as melting point, boiling point, and solubility may be available from specialized chemical databases or suppliers .Applications De Recherche Scientifique

Biocatalyst Design

- Glutaraldehyde, a compound related to 3-Amino-6-chloropicolinaldehyde, is extensively used in biocatalyst design due to its effective crosslinking capabilities. It reacts with itself and enzymes, which is crucial for creating intra- and inter-molecular enzyme crosslinks. This enhances enzyme stability and prevents subunit dissociation in multimeric enzymes. This application is significant in the preparation of cross-linked enzyme aggregates (CLEAs) and immobilization of enzymes on supports (Barbosa et al., 2014).

Antimicrobial Activity

- A study on the synthesis of 6-amino-1-(((2-chloroquinolin-3-yl)methylene)amino)-2-oxo-4-(aryl)-1,2-dihydropyridine-3,5-dicarbonitriles, which are structurally related to this compound, showed significant antibacterial and antifungal activities. The presence of certain groups in specific positions enhances these activities (Desai et al., 2021).

Antiviral Activity

- Research on derivatives of this compound showed their potential in antiviral activity. Specifically, 6′-amino-2′-thioxo-1′,2′-dihydro-3,4′-bipyridine-3′,5′-dicarbonitrile and its derivatives were synthesized and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV (Attaby et al., 2007).

Material Science Applications

- Derivatives of this compound have been explored in material science, particularly in the development of photovoltaic properties. Studies focused on certain derivatives for organic-inorganic photodiode fabrication, demonstrating their potential in enhancing diode parameters and photovoltaic properties (Zeyada et al., 2016).

Molecular Interaction Studies

- The molecule 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, structurally related to this compound, has been used to study molecular-electronic structures and hydrogen bonding patterns. This research provides insights into the potential applications of these compounds in understanding nucleic acid structures and their functions (Cheng et al., 2011).

Mécanisme D'action

Propriétés

IUPAC Name |

3-amino-6-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c7-6-2-1-4(8)5(3-10)9-6/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHGVQYASHKXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726677 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206454-49-0 | |

| Record name | 3-Amino-6-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

![Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B577596.png)

![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B577598.png)

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)